2-tert-butyl-5-phenyl-2H-tetrazole

Description

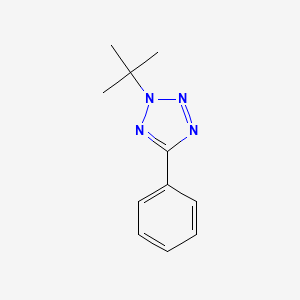

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-5-phenyltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-11(2,3)15-13-10(12-14-15)9-7-5-4-6-8-9/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSZQFTLIMOHPIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1N=C(N=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350037 | |

| Record name | ST047279 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59772-96-2 | |

| Record name | ST047279 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Strategic Importance of 2,5 Disubstituted Tetrazoles in Advanced Organic Synthesis

2,5-disubstituted tetrazoles represent a significant class of heterocyclic compounds that have garnered considerable attention in advanced organic synthesis, largely due to their diverse applications in medicinal chemistry and materials science. thieme.deresearchgate.net A primary driver for their widespread use is the role of the tetrazole ring as a bioisosteric analogue of the carboxylic acid and cis-amide functional groups. researchgate.netresearchgate.net This mimicry allows for the design of new drug candidates with improved metabolic stability and pharmacokinetic profiles. researchgate.net Consequently, the tetrazole moiety is a key component in several commercially successful drugs. researchgate.net

The synthesis of 2,5-disubstituted tetrazoles, however, presents a notable challenge due to the potential for forming two regioisomers: the 1,5- and 2,5-disubstituted products. acs.org This has spurred the development of numerous synthetic methodologies aimed at achieving high regioselectivity. researchgate.net Modern synthetic strategies include one-pot sequential reactions, metal-catalyzed arylations, and cycloaddition reactions. thieme.deacs.orgorganic-chemistry.org For instance, a one-pot synthesis involving the reaction of aryldiazonium salts with amidines followed by oxidative ring closure provides a practical route to 2,5-disubstituted tetrazoles with advantages such as mild reaction conditions and high yields. organic-chemistry.org Another innovative approach utilizes a silver-catalyzed [3+2] cycloaddition of α-diazocarbonyl derivatives with arenediazonium salts. thieme.de Furthermore, copper-catalyzed cross-coupling reactions of N–H free tetrazoles with boronic acids have been developed as a green and atom-efficient method. rsc.org The ability to control the substitution pattern on the tetrazole ring is crucial for fine-tuning the biological activity and physical properties of the resulting molecules.

A Legacy of Discovery: the Historical Development and Significance of Tetrazole Chemistry

The journey of tetrazole chemistry began in 1885 with the first synthesis of a tetrazole derivative, 2-phenyl-5-cyanotetrazole, by Bladin in Uppsala, Sweden. researchgate.net This initial discovery was followed by the preparation of other early examples like azoditetrazole in 1889 and 5-azidotetrazole in 1893. researchgate.net However, it was not until the 1950s that interest in this heterocyclic system began to grow substantially, leading to the development of the most important synthetic methodologies. researchgate.net

A significant milestone in the synthesis of tetrazoles is the Huisgen [3+2] cycloaddition reaction between azides and nitriles, a powerful tool for constructing the tetrazole ring. The parent compound, 1H-tetrazole, was first prepared under pressure from anhydrous hydrazoic acid and hydrogen cyanide. wikipedia.org Over the decades, the synthetic repertoire has expanded to include various methods such as the reaction of substituted amines with triethyl orthoformate and sodium azide (B81097). nih.gov

The significance of tetrazoles escalated with the recognition of their unique properties. The tetrazole ring is a planar, aromatic system containing four nitrogen atoms, which makes it an electron-rich heterocycle. nih.govtaylorandfrancis.com This structure is remarkably stable both thermally and metabolically. nih.gov A key breakthrough was the understanding of the tetrazole moiety as a non-classical bioisostere of the carboxylic acid group, exhibiting similar acidity but with enhanced lipophilicity and resistance to metabolic degradation. acs.org This discovery has had a profound impact on drug design, leading to the incorporation of tetrazoles into a wide array of pharmaceuticals. nih.gov Beyond medicine, tetrazole derivatives have found applications as energetic materials in propellants and explosives, as well as in photography and agriculture. wikipedia.orgtaylorandfrancis.com

Charting the Future: Current Research on 2 Tert Butyl 5 Phenyl 2h Tetrazole and Its Analogues

Classical Approaches to 2,5-Disubstituted 2H-Tetrazoles

Traditional methods for synthesizing the 2,5-disubstituted tetrazole core often involve cycloaddition reactions or the alkylation of pre-formed tetrazole rings.

The [2+3] cycloaddition of nitriles with azides is a fundamental and widely employed method for the formation of the tetrazole ring. nih.govacs.org This reaction typically involves reacting an organic nitrile with an azide (B81097) source, such as sodium azide, often in the presence of a Lewis or Brønsted acid to activate the nitrile. youtube.com The process is considered a cycloaddition because it involves the addition of the azide across the carbon-nitrogen triple bond of the nitrile to form the five-membered tetrazole ring. youtube.com

While this method is effective for creating 5-substituted-1H-tetrazoles, achieving regioselective substitution at the N-2 position to yield a 2,5-disubstituted product like this compound requires subsequent alkylation or the use of specific starting materials and catalysts. nih.govacs.orgacs.org For instance, the reaction of benzonitrile (B105546) with sodium azide and ammonium (B1175870) chloride in DMF can produce 5-phenyl-1H-tetrazole, which can then be alkylated. youtube.com

| Reactants | Reagents | Product | Notes |

| Benzonitrile | Sodium Azide, Ammonium Chloride | 5-phenyl-1H-tetrazole | A precursor for subsequent alkylation. youtube.com |

| Nitriles | Azides | 1,5-disubstituted tetrazoles | A well-established method for forming the tetrazole ring. nih.gov |

A common strategy for synthesizing 2,5-disubstituted tetrazoles involves the alkylation of a 5-substituted-1H-tetrazole. rsc.orgdocumentsdelivered.comnih.govnih.gov In the context of producing this compound, this would involve the alkylation of 5-phenyl-1H-tetrazole with a tert-butylating agent. The regioselectivity of this alkylation, determining whether the N-1 or N-2 position of the tetrazole ring is alkylated, is a critical aspect. rsc.org

The reaction of 5-aryl-NH-tetrazoles with adamantan-1-ol in concentrated sulfuric acid has been shown to proceed regioselectively to form 2-adamantyl-5-aryl-2H-tetrazoles, demonstrating a similar principle of alkylating the N-2 position. nih.gov Another approach involves the diazotization of aliphatic amines to generate a transient alkyl diazonium intermediate that acts as the alkylating agent, preferentially forming the 2,5-disubstituted tetrazole. rsc.orgnih.govorganic-chemistry.org

| Starting Material | Alkylating Agent/Method | Product | Key Feature |

| 5-phenyl-1H-tetrazole | tert-butylating agent | This compound | Direct alkylation of the tetrazole ring. |

| 5-aryl-NH-tetrazoles | Adamantan-1-ol in H₂SO₄ | 2-adamantyl-5-aryl-2H-tetrazoles | Regioselective N-2 alkylation. nih.gov |

| 5-substituted 1H-tetrazoles | Diazotization of aliphatic amines | 2,5-disubstituted tetrazoles | Preferential formation of the N-2 isomer. rsc.orgnih.govorganic-chemistry.org |

Regioselectivity and Stereochemical Considerations in the Synthesis of this compound

The synthesis of 2,5-disubstituted tetrazoles from 5-substituted-1H-tetrazoles presents a significant challenge regarding regioselectivity, as alkylation or arylation can occur at either the N1 or N2 position of the tetrazole ring. However, in the case of this compound, the reaction demonstrates a high degree of regioselectivity, predominantly yielding the N2-substituted isomer.

Several factors contribute to this observed regioselectivity. The primary method for synthesizing this compound involves the alkylation of 5-phenyl-1H-tetrazole with a source of a tert-butyl group, such as tert-butyl alcohol, in a strong acidic medium like sulfuric acid. core.ac.uknih.gov The bulky nature of the tert-butyl group plays a crucial role in directing the substitution to the N2 position. Steric hindrance at the N1 position, which is situated between the phenyl group at C5 and the adjacent nitrogen at N2, makes the N2 position more accessible for the incoming bulky electrophile.

Research has shown that while the alkylation of 5-methyltetrazole (B45412) with isobutyl alcohol can result in a mixture of 1- and 2-isomers, the alkylation of 5-phenyltetrazole under similar conditions leads exclusively to the this compound isomer. core.ac.uk This highlights the directing influence of the phenyl group at the C5 position. Furthermore, studies have indicated that the introduction of a phenyl group at position 5 prevents the subsequent isomerization of the 2-tert-butyltetrazole product back to the 1-isomer, a phenomenon that can occur with less bulky substituents. core.ac.uk This thermodynamic stability of the 2-substituted product ensures a high yield of the desired regioisomer.

Other synthetic methods, such as the C-N coupling reaction of N-tosylhydrazones with 5-substituted tetrazoles, have also been reported to be highly regioselective, favoring the formation of 2,5-disubstituted-2H-tetrazoles. researchgate.net

From a stereochemical perspective, the synthesis of this compound is straightforward. The starting materials, 5-phenyltetrazole and the tert-butyl cation source (e.g., tert-butyl alcohol), are achiral. The final product molecule itself does not possess any chiral centers or elements of planar chirality. Consequently, the synthesis does not produce stereoisomers, and no stereochemical considerations, such as enantiomeric or diastereomeric separation, are necessary.

Table 1: Regioselectivity in the Synthesis of 2,5-Disubstituted Tetrazoles

| 5-Substituent | Alkylating/Arylating Agent | Primary Product | Reference |

| Phenyl | tert-Butyl Alcohol / H₂SO₄ | This compound | core.ac.uk |

| Phenyl | N-Tosylhydrazones | 2,5-disubstituted-2H-tetrazoles | researchgate.net |

| Aryl | Adamantan-1-ol / H₂SO₄ | 2-adamantyl-5-aryl-2H-tetrazoles | nih.gov |

| Methyl | Isobutyl Alcohol / Acid | Mixture of 1- and 2-isomers | core.ac.uk |

Optimization and Scale-Up Strategies for this compound Synthesis

Optimizing the synthesis of this compound and developing viable scale-up strategies are crucial for its practical application in various fields. The primary goals of optimization are to maximize yield and purity, minimize reaction times and costs, and ensure operational safety and environmental sustainability.

A key factor in the high-yield synthesis of this compound is the inherent stability of the product under the reaction conditions. As previously noted, the 2-tert-butyl-5-phenyl isomer does not readily convert to the 1-tert-butyl isomer, which simplifies the purification process and maximizes the isolated yield. core.ac.uk

For the specific alkylation of 5-phenyltetrazole, optimization would involve a systematic study of key reaction parameters.

Table 2: Key Parameters for Optimization of this compound Synthesis

| Parameter | Range/Variable | Goal |

| Temperature | Ambient to elevated | Minimize side reactions, control reaction rate |

| Reaction Time | Hours to days | Ensure complete conversion, prevent product degradation |

| Reagent Concentration | Stoichiometric to excess | Drive reaction to completion, minimize unreacted starting material |

| Acid Catalyst | Type (e.g., H₂SO₄) and concentration | Maximize rate and regioselectivity |

| Solvent | Choice of solvent or neat | Improve solubility, facilitate workup |

For scaling up the synthesis, transitioning from traditional batch processing to continuous flow chemistry presents a significant opportunity. researchgate.net Flow chemistry can offer superior control over reaction parameters such as temperature and mixing, which is particularly important for managing potentially exothermic reactions. This improved control can lead to higher yields, better product quality, and enhanced safety, especially at larger production volumes. researchgate.net The development of a continuous flow process would be a key step in creating a robust and efficient manufacturing route for this compound.

X-ray Crystallographic Investigations for Detailed Molecular Geometry and Crystal Packing

X-ray crystallography offers a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For derivatives of 2,5-disubstituted tetrazoles, this technique provides invaluable data on bond lengths, bond angles, and the spatial relationship between the tetrazole and phenyl rings.

In a related compound, (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester, single-crystal X-ray diffraction revealed a monoclinic crystal system with the space group P21/c. unlp.edu.ar The analysis showed that the tetrazole and phenyl rings are nearly coplanar, while the acetate (B1210297) group is oriented perpendicularly to this plane. unlp.edu.ar This coplanarity suggests potential π-π conjugation between the aromatic systems. nih.gov

Studies on similar 2,5-disubstituted tetrazoles, such as 2-(adamantan-1-yl)-5-aryl-2H-tetrazoles, also confirm the planarity of the 2H-tetrazole ring, describing it as a highly aromatic system. nih.gov The dihedral angle between the phenyl and tetrazole rings in these structures is typically small, further supporting the idea of electronic communication between the two rings. nih.gov In some structures, the substituent at the 2-position, such as a bulky adamantyl or tert-butyl group, can sterically shield the tetrazole ring. nih.gov

Table 1: Selected Crystallographic Data for a Related Tetrazole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.0630(14) |

| b (Å) | 8.2879(11) |

| c (Å) | 12.8375(18) |

| β (°) | 105.546(3) |

| Volume (ų) | 1031.5(2) |

| Z | 4 |

Data for (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester. unlp.edu.ar

Solution-State Conformational Dynamics and Tautomerism

While X-ray crystallography provides a static picture of the molecule in the solid state, the conformational dynamics in solution can be quite different. Advanced Nuclear Magnetic Resonance (NMR) techniques are instrumental in probing these dynamics.

For this compound, the presence of the tert-butyl group at the N-2 position precludes the possibility of the common 1H-2H tautomerism that is often observed in NH-unsubstituted tetrazoles. unlp.edu.ar The synthesis of 2,5-disubstituted tetrazoles can, in principle, lead to the formation of both N-1 and N-2 isomers. However, ¹H NMR spectroscopy can reliably distinguish between these regioisomers. It is known that the chemical shift of the carbon atom in the tetrazole ring differs by approximately 10 ppm between the 1,5- and 2,5-disubstituted isomers. mdpi.com For instance, in 2-methyl-5-phenyltetrazole, the tetrazole carbon signal appears at δ = 164.25 ppm, whereas for 1-methyl-5-phenyltetrazole, it is at δ = 154.2 ppm. mdpi.com In a series of 2-(adamantan-1-yl)-5-aryl-2H-tetrazoles, the ¹³C NMR signals for the tetrazole carbon were observed in the range of 161.1–164.9 ppm, confirming the 2H-regioisomer structure. nih.gov

Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to understand the spatial proximity of different protons within the molecule, providing insights into the preferred solution-state conformation. For example, NOESY could reveal through-space interactions between the tert-butyl protons and the ortho-protons of the phenyl ring, which would help to define the rotational orientation of the phenyl group relative to the tetrazole ring. Variable-Temperature NMR (VT-NMR) studies could be used to investigate any dynamic processes, such as restricted rotation around the C-N bond connecting the phenyl and tetrazole rings, by observing changes in the NMR spectra as a function of temperature.

Vibrational Spectroscopy (FTIR, Raman) for Probing Specific Molecular Vibrations and Functional Group Environments

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the molecule. These techniques are highly sensitive to the specific functional groups and their chemical environments.

For tetrazole derivatives, characteristic vibrational bands can be identified. For example, in various 2-(adamantan-1-yl)-5-aryl-2H-tetrazoles, characteristic absorption bands for the adamantyl group were observed in the range of 2850–3346 cm⁻¹. nih.gov The IR spectra of tetrazole-containing compounds typically show characteristic vibrations for the tetrazole ring in the regions of 1340-1639.9 cm⁻¹ and 900-1200 cm⁻¹. pnrjournal.com The N=N stretching vibration has been identified around 1329 cm⁻¹. pnrjournal.com

In a study of 2,5-di-tert-butyl-hydroquinone, a combination of experimental FTIR and Raman spectroscopy with theoretical calculations (DFT) was used to assign the vibrational modes. nih.gov A similar approach for this compound would allow for a detailed assignment of the vibrational bands associated with the tert-butyl group, the phenyl ring, and the tetrazole ring system. For instance, specific bands corresponding to the C-H stretching and bending modes of the tert-butyl and phenyl groups, as well as the characteristic stretching and deformation modes of the tetrazole ring, could be identified and analyzed.

Table 2: Representative IR Absorption Bands for Related Tetrazole Compounds

| Compound | Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| 2-(Adamantan-1-yl)-5-(4-iodophenyl)-2H-tetrazole | 2917, 2850 | C-H stretch (adamantyl) | nih.gov |

| 4-[2-(Adamantan-1-yl)-2H-tetrazol-5-yl]-2-chloroaniline | 3202, 2941, 2916 | N-H stretch, C-H stretch | nih.gov |

| 5-(Benzylthio)-1H-tetrazole | 1639.9-1340 | Tetrazole ring vibrations | pnrjournal.com |

Electronic Structure and Aromaticity Considerations within the Tetrazole Ring System

The tetrazole ring is a unique heterocyclic system with a high nitrogen content, which significantly influences its electronic structure and aromaticity. According to X-ray diffraction data on related compounds, the 2H-tetrazole ring is a planar and highly aromatic system. nih.gov

Theoretical studies using methods like Natural Bond Orbital (NBO) analysis on (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester have shown significant delocalizing interactions within the tetrazole ring. unlp.edu.ar Specifically, the lone pair of electrons on the N2 nitrogen atom (lp(N2)) strongly interacts with the adjacent π(N3=N4) and π(N1=C5) antibonding orbitals. unlp.edu.ar This electron delocalization is a key contributor to the aromatic character and stability of the tetrazole ring.

Computational and Theoretical Investigations of 2 Tert Butyl 5 Phenyl 2h Tetrazole

Density Functional Theory (DFT) Studies on Molecular Geometry, Electronic Properties, and Energetics

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometry, electronic distribution, and energy of tetrazole derivatives.

Molecular Geometry: DFT calculations, often using the B3LYP functional, have been employed to optimize the molecular geometry of 2,5-disubstituted-2H-tetrazoles. Studies on closely related analogues, such as 3-(5-phenyl-2H-tetrazol-2-yl)pyridine and 2-adamantyl-5-aryl-2H-tetrazoles, reveal key structural features. mdpi.comnih.gov The 2H-tetrazole ring itself is a planar, highly aromatic system. nih.gov A significant finding is the coplanarity between the tetrazole and the 5-phenyl ring, with a small dihedral angle between their planes. nih.gov This planarity suggests a degree of π-π conjugation between the two unsaturated ring systems, which influences the molecule's electronic properties. nih.gov The bulky tert-butyl group at the N2 position introduces steric hindrance but does not significantly disrupt the planarity of the core phenyl-tetrazole structure.

Calculated geometric parameters for a similar compound, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, show good agreement with experimental X-ray diffraction data, validating the accuracy of the DFT approach. mdpi.com

Interactive Table: Comparison of Selected Calculated Bond Lengths (Å) and Angles (°) for a Phenyl-Tetrazole Analogue mdpi.com (Note: Data is for 3-(5-phenyl-2H-tetrazol-2-yl)pyridine as a close analogue)

Electronic Properties and Energetics: Natural Bond Orbital (NBO) analysis on related structures like (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester reveals significant electronic delocalization. nih.gov The lone pair electrons on the N2 nitrogen atom engage in strong resonance interactions with the π* antibonding orbitals of the adjacent N3=N4 and N1=C5 bonds within the tetrazole ring. nih.gov This delocalization contributes to the aromaticity and stability of the 2H-tetrazole system.

Energetic studies highlight the thermal instability of 2,5-disubstituted tetrazoles. A characteristic feature is the propensity to undergo thermal degradation through the elimination of a molecule of nitrogen (N₂). mdpi.com This process leads to the formation of highly reactive nitrilimine intermediates. mdpi.com

Ab Initio Calculations for Energy Minima, Transition States, and Reaction Pathways

Ab initio methods are quantum chemistry calculations based on first principles, without reliance on experimental data for parameterization. They are used to map out potential energy surfaces, locate energy minima corresponding to stable molecules, and identify transition states for chemical reactions.

For 2,5-disubstituted tetrazoles, a primary reaction pathway investigated computationally is the thermal decomposition. mdpi.com This reaction proceeds via the cleavage of the tetrazole ring, releasing molecular nitrogen—a thermodynamically very stable molecule.

Reaction Pathway: N₂ Elimination The generally accepted pathway involves the following steps:

Ring Cleavage: The tetrazole ring breaks, typically initiated by the cleavage of the N1-N2 and N3-N4 bonds.

Nitrogen Extrusion: A molecule of dinitrogen (N₂) is eliminated.

Nitrilimine Formation: A highly reactive nitrilimine intermediate is formed.

This pathway is crucial for understanding the stability and potential applications of these compounds, particularly in materials science where thermal stability is a key factor. mdpi.com While detailed ab initio studies mapping the specific transition state for 2-tert-butyl-5-phenyl-2H-tetrazole are not widely published, the general mechanism is well-established for this class of compounds.

Molecular Dynamics Simulations for Solvent Effects and Conformational Behavior

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a detailed view of dynamic processes such as conformational changes and interactions with the surrounding environment.

For this compound, MD simulations would be particularly useful for exploring its behavior in solution. A key area of investigation would be the conformational dynamics of the molecule. Quantum chemical calculations on the related 3-(5-phenyl-2H-tetrazol-2-yl)pyridine suggest that it may exist as two different rotamers in solution, differing by the rotation around the bond connecting the two aromatic rings. mdpi.com MD simulations could elucidate the energy barrier between these rotamers, their relative populations, and the timescale of their interconversion.

Furthermore, these simulations can provide a detailed picture of solvent effects by modeling the explicit interactions between the tetrazole and solvent molecules. This includes the formation and dynamics of the solvent shell around the solute, which influences solubility, reactivity, and the stability of different conformers. Currently, there is limited published research detailing specific MD simulations for this compound.

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical methods are highly effective in predicting spectroscopic parameters, which can aid in the identification and characterization of compounds. Calculations of NMR chemical shifts, vibrational frequencies (IR), and electronic transitions (UV-Vis) often show excellent agreement with experimental data.

NMR Spectroscopy: A critical application is the differentiation between N1 and N2 substituted tetrazole isomers. The calculated ¹³C NMR chemical shift of the C5 carbon in the tetrazole ring is a reliable indicator. For 2,5-disubstituted isomers like 2-methyl-5-phenyl-2H-tetrazole, this carbon signal appears around 164.25 ppm. mdpi.com In contrast, the corresponding 1,5-disubstituted isomer (1-methyl-5-phenyltetrazole) shows a signal around 154.2 ppm. mdpi.com This ~10 ppm difference is a clear diagnostic marker that can be predicted computationally.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra. For a close analogue, calculations have been performed using a polarizable continuum model (IEFPCM) to account for the solvent (ethanol). mdpi.com The results can be compared with experimental spectra to assign the observed absorption bands to specific electronic transitions (e.g., π → π* transitions) within the conjugated system.

Interactive Table: Predicted Spectroscopic Data for 2,5-Disubstituted Phenyl-Tetrazoles (Note: Values are based on data for close analogues like 2-methyl-5-phenyl-2H-tetrazole and 3-(5-phenyl-2H-tetrazol-2-yl)pyridine) mdpi.com```html

| Spectroscopic Parameter | Predicted/Typical Value | Significance |

|---|---|---|

| ¹³C NMR Shift (C5) | ~164 ppm | Distinguishes from N1 isomer (~154 ppm) |

| UV-Vis λmax | Calculable via TD-DFT | Corresponds to π → π* electronic transitions |

| IR Frequencies | Calculable via frequency analysis | Assigns vibrational modes of the molecule |

Investigation of Noncovalent Interactions (e.g., Hydrogen Bonding Basicity)

Noncovalent interactions are critical in determining the physicochemical properties and biological activity of molecules. For tetrazoles, hydrogen bonding is a particularly important interaction.

Theoretical and experimental studies on a series of 2,5-disubstituted-2H-tetrazoles have been conducted to quantify their hydrogen bonding basicity (pKHB). nih.govThese studies, using FTIR spectroscopy and DFT calculations (B3LYP/6-311++G(d,p) level with a CPCM solvent model), have conclusively shown that the most preferred site for hydrogen bond acceptance is the endocyclic nitrogen atom at position 4 (N4).

nih.govresearchgate.net

The basicity of the N4 atom is influenced by the electronic nature of the substituents at the C5 and N2 positions. The formation of a hydrogen-bonded complex, for instance with a hydrogen bond donor like p-fluorophenol, has been characterized both experimentally and computationally. nih.govCalculations also provide access to the thermodynamic parameters of this complex formation.

Interactive Table: Calculated Hydrogen Bonding Parameters for 2,5-Disubstituted-2H-Tetrazoles

nih.gov(Note: Data represents the class of compounds, showing N4 as the primary interaction site)

Generated html Table of Compounds Mentioned

Compound Name Abbreviation / Note This compound Main subject 3-(5-phenyl-2H-tetrazol-2-yl)pyridine Analogue for DFT/spec. 2-adamantyl-5-aryl-2H-tetrazoles Analogue class for geometry (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester Analogue for NBO analysis 2-methyl-5-phenyl-2H-tetrazole Analogue for NMR 1-methyl-5-phenyltetrazole Isomer for NMR comparison p-fluorophenol H-bond donor in studies

Reactivity and Reaction Mechanisms of 2 Tert Butyl 5 Phenyl 2h Tetrazole

Thermal and Photochemical Stability and Decomposition Pathways

The stability of the 2,5-disubstituted tetrazole scaffold is a critical aspect of its chemistry. The 2-tert-butyl-5-phenyl-2H-tetrazole isomer is known for its considerable thermal stability compared to its 1,5-disubstituted counterpart. This stability is attributed to the electronic arrangement within the 2H-tetrazole ring.

Upon heating or irradiation, tetrazoles can undergo decomposition, typically involving the extrusion of a molecule of nitrogen (N₂). For 2,5-disubstituted tetrazoles, this process is believed to proceed through the formation of a highly reactive nitrilimine intermediate. The stability of this compound suggests that higher temperatures or more energetic photochemical conditions are required to initiate this decomposition pathway compared to other tetrazole isomers. The resulting tert-butyl and phenyl-substituted nitrilimine would then be prone to various subsequent reactions, such as cyclization or dimerization.

Nucleophilic and Electrophilic Reactivity of the Tetrazole Ring

The tetrazole ring in this compound is an electron-rich aromatic system, which influences its reactivity towards electrophiles and nucleophiles.

Electrophilic Attack: The high nitrogen content of the tetrazole ring makes it generally resistant to electrophilic substitution directly on the ring. The lone pairs of the nitrogen atoms are integral to the aromatic sextet, and protonation or reaction with an electrophile would disrupt this stability. Electrophilic attack is more likely to occur on the appended phenyl ring.

Nucleophilic Attack: The tetrazole ring is also relatively stable against nucleophilic attack. However, strong nucleophiles can potentially react, leading to ring-opening or substitution, although such reactions are not common for 2,5-disubstituted tetrazoles under normal conditions. The presence of the bulky tert-butyl group at the N2 position also provides significant steric hindrance, further protecting the ring from nucleophilic approach.

Ring-Opening and Rearrangement Reactions of Tetrazoles

While thermally stable, 2,5-disubstituted tetrazoles can undergo ring-opening and rearrangement reactions under specific conditions. A key reaction pathway for many tetrazoles is the thermally or photochemically induced elimination of dinitrogen (N₂). This process leads to the formation of a nitrilimine intermediate. For this compound, this would result in N-tert-butyl-C-phenylnitrilimine. This highly reactive intermediate is not isolated but can be trapped in situ by various reagents or can undergo intramolecular reactions.

Another potential, though less common, rearrangement for tetrazoles is the Dimroth rearrangement. However, this is typically observed in 1,5-disubstituted tetrazoles and is less likely for the 2,5-isomer due to the different electronic and structural arrangement.

Metal-Catalyzed Transformations and Coordination Chemistry Involving this compound as a Ligand

The nitrogen atoms of the tetrazole ring possess lone pairs of electrons that allow them to act as ligands in coordination chemistry, forming complexes with various metal ions. This compound can serve as a ligand in the formation of coordination polymers and other complex structures. evitachem.com The specific coordination mode would depend on the metal center and the reaction conditions, but it is conceivable that one or more of the ring nitrogens could coordinate to a metal.

The related compound, 5-phenyl-1H-tetrazole, is known to be used as a ligand in the synthesis of 3D polyoxometalate-based silver coordination polymers and in the formation of organolanthanide complexes. lookchem.com This suggests that N-substituted derivatives like this compound would also exhibit rich coordination chemistry.

Metal-catalyzed reactions can also be employed to construct the tetrazole ring itself. For instance, the synthesis of tetrazoles can be achieved through the [3+2] cycloaddition of azides and nitriles, a reaction that can be catalyzed by various metal compounds.

Functionalization and Derivatization at the Phenyl and tert-Butyl Moieties

The peripheral groups of this compound offer sites for further chemical modification.

Phenyl Ring Functionalization: The phenyl group is susceptible to electrophilic aromatic substitution reactions. Depending on the directing effects of the tetrazole ring, which is generally considered an electron-withdrawing group, electrophiles would be directed to the meta-positions. However, the precise outcome can be influenced by the reaction conditions. Common transformations could include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

tert-Butyl Group Derivatization: Direct functionalization of the tert-butyl group is challenging due to the lack of functional handles and the steric bulk. Reactions involving this group are less common and would likely require harsh conditions that could compromise the integrity of the tetrazole ring.

Table of Reaction Parameters:

| Reaction Type | Reagents/Conditions | Product Type |

| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Nitrophenyl-substituted tetrazole |

| Electrophilic Aromatic Substitution | Br₂/FeBr₃ | Bromophenyl-substituted tetrazole |

| Coordination | Metal Salt (e.g., Ag⁺, Ln³⁺) | Metal-tetrazole complex |

| Thermal Decomposition | High Temperature | Nitrilimine intermediate |

Advanced Applications of 2 Tert Butyl 5 Phenyl 2h Tetrazole in Non Biological Domains

Role in Material Science and Polymer Chemistry

The inherent characteristics of the tetrazole ring, such as high nitrogen content and thermal stability, make 2-tert-butyl-5-phenyl-2H-tetrazole and related structures valuable in the development of specialized materials.

Precursors for Energetic Materials and Propellants

Tetrazole compounds are well-regarded for their high positive heats of formation, a direct consequence of their high nitrogen content. This property makes them suitable as energetic components in propellants and other energetic formulations. The decomposition of these compounds releases a significant amount of nitrogen gas (N₂), a stable and environmentally benign molecule, resulting in a large release of energy. The presence of the tert-butyl group in this compound can influence the compound's thermal stability and decomposition kinetics, which are critical parameters for the performance and safety of energetic materials.

Ligands in Coordination Polymers and Metal-Organic Frameworks (MOFs)

The nitrogen atoms within the tetrazole ring of this compound can act as effective coordination sites for metal ions. This allows the compound to function as a ligand in the construction of coordination polymers and Metal-Organic Frameworks (MOFs). While the parent compound, 5-phenyl-1H-tetrazole, is noted for its use in the solvothermal synthesis of 3D polyoxometalate-based silver coordination polymers, the introduction of the tert-butyl group at the 2-position of the tetrazole ring in this compound can modify the steric and electronic properties of the ligand. lookchem.com These modifications can influence the resulting framework's topology, porosity, and stability, leading to materials with tailored properties for applications in gas storage, separation, and catalysis.

Applications in Organic Synthesis as Reagents or Intermediates

The chemical reactivity of this compound makes it a valuable tool for synthetic organic chemists, enabling the construction of more complex molecular architectures.

Building Blocks for Complex Heterocycles

Tetrazoles are recognized as versatile intermediates in organic synthesis. The this compound isomer can serve as a precursor for the synthesis of various other heterocyclic systems. evitachem.com The tetrazole ring can undergo a range of chemical transformations, including ring-opening and cycloaddition reactions, providing access to a diverse array of nitrogen-containing compounds that would be challenging to synthesize through other routes. The tert-butyl group can act as a protecting or directing group, influencing the regioselectivity of these transformations.

Carbon-Hydrogen Bond Functionalization (e.g., C(sp³)–H amination)

A significant area of modern organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. The development of methods for C(sp³)–H amination, the insertion of a nitrogen atom into a C-H bond of an alkane, is of particular interest. While specific studies detailing the direct use of this compound in C(sp³)–H amination are emerging, the broader class of tetrazole-containing compounds is being explored for such transformations. The nitrogen-rich nature of the tetrazole ring can facilitate the generation of reactive nitrogen species required for these amination reactions, potentially under catalytic conditions.

Synthesis and Characterization of Analogues and Derivatives of 2 Tert Butyl 5 Phenyl 2h Tetrazole for Structure Reactivity Correlation

Systematic Modification of the Phenyl Substituent and its Electronic Effects

The synthesis of analogues with various substituents on the C5-phenyl ring allows for a detailed investigation into how electronic effects are transmitted through the phenyl and tetrazole rings. A common synthetic route involves the reaction of 5-aryl-NH-tetrazoles with a source of the tert-butyl group. While direct data for the 2-tert-butyl series is limited in some publications, valuable insights can be drawn from closely related analogues, such as the 2-adamantyl-5-aryl-2H-tetrazoles, where the bulky adamantyl group serves as a surrogate for the tert-butyl group.

The adamantylation of 5-aryl-NH-tetrazoles in sulfuric acid has been shown to proceed with high regioselectivity, yielding the N2-isomers in high yields. nih.gov This method has been successfully applied to produce a range of 2-adamantyl-5-aryl-2H-tetrazoles with diverse substituents on the aryl ring, including iodo, chloro, and nitro groups. nih.gov The structures of these compounds are routinely confirmed using spectroscopic techniques such as IR, ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. nih.gov

The electronic influence of the phenyl substituents can be effectively probed by ¹³C NMR spectroscopy. The chemical shift of the endocyclic carbon atom of the tetrazole ring (C5) is particularly sensitive to the electronic nature of the substituent on the attached phenyl ring. For 2-adamantyl-5-aryl-2H-tetrazoles, the ¹³C NMR signals for the tetrazole carbon are observed in the range of 161.1–164.9 ppm, confirming the 2H-regioisomer structure. nih.gov The variation in this chemical shift across a series of analogues provides a quantitative measure of the electronic effects of the substituents. For instance, electron-withdrawing groups on the phenyl ring are expected to deshield the tetrazole carbon, resulting in a downfield shift (higher ppm value), while electron-donating groups would cause an upfield shift.

Table 1: ¹³C NMR Chemical Shifts of the Tetrazole Ring Carbon in 2-Adamantyl-5-aryl-2H-tetrazoles

| Phenyl Substituent | ¹³C NMR Chemical Shift of Tetrazole Carbon (ppm) |

| 4-Iodophenyl | 163.5 nih.gov |

| 4-Chlorophenyl | 163.3 nih.gov |

| 3,5-Dinitrophenyl | 161.1 nih.gov |

This data is for 2-adamantyl analogues, which serve as a model for the 2-tert-butyl series.

The data in Table 1 illustrates the influence of substituents on the electronic environment of the tetrazole ring. The presence of electron-withdrawing groups like dinitro leads to a noticeable upfield shift of the tetrazole carbon signal compared to halogenated phenyl rings in this specific dataset, which warrants further investigation to fully understand the interplay of electronic factors.

Exploration of Alternative Alkyl/Aryl Groups at the N2 Position

Replacing the tert-butyl group at the N2 position with other alkyl or aryl moieties is another important avenue for modifying the properties of 5-phenyl-2H-tetrazoles. Various synthetic methods have been developed to achieve this, often focusing on the regioselective N2-alkylation or arylation of 5-phenyl-1H-tetrazole.

One-pot reaction sequences have proven to be efficient for the synthesis of a diverse range of 2,5-disubstituted tetrazoles. acs.org For example, the reaction of aryldiazonium salts with amidines, followed by oxidative ring closure, provides a practical route to these compounds. acs.org Other methods include the copper-catalyzed Chan-Lam N-arylation of 5-substituted tetrazoles with boronic acids, which offers a mild and highly regioselective pathway to 2-aryl-5-substituted tetrazoles. organic-chemistry.org The use of diaryliodonium salts also enables a metal-free, regioselective N2-arylation. organic-chemistry.org

For the introduction of alternative alkyl groups, methods such as the alkylation of monosubstituted tetrazoles through the diazotization of aliphatic amines can preferentially form the 2,5-disubstituted isomers. organic-chemistry.org The choice of the N2 substituent, ranging from simple methyl and benzyl (B1604629) groups to more complex aryl and heteroaryl systems, can significantly impact the steric and electronic profile of the molecule. organic-chemistry.org For instance, the synthesis of 2-tert-butyl-5-(2-pyridyl)-2H-tetrazole demonstrates the incorporation of a heteroaromatic group at the C5 position, which can act as a chelating ligand in the formation of metal complexes. rsc.org

Table 2: Examples of Synthesized 2,5-Disubstituted Tetrazoles with Various N2-Substituents

| N2-Substituent | C5-Substituent | Synthetic Method |

| Methyl | Aryl | Reaction of aromatic aldehydes with methylhydrazine organic-chemistry.org |

| Benzyl | Aryl | Reaction of aromatic aldehydes with benzylhydrazine (B1204620) organic-chemistry.org |

| Aryl | Phenyl | Chan-Lam coupling with arylboronic acids organic-chemistry.org |

| Aryl | Phenyl | Reaction with diaryliodonium salts organic-chemistry.org |

| Alkyl | Phenyl | Diazotization of aliphatic amines organic-chemistry.org |

These synthetic strategies provide access to a wide library of analogues, enabling a broad exploration of structure-property relationships.

Comparative Analysis of Reactivity and Electronic Properties Across Analogues

The systematic variations in the structure of 2-tert-butyl-5-phenyl-2H-tetrazole analogues allow for a comparative analysis of their reactivity and electronic properties. This analysis is fundamental to establishing clear structure-reactivity correlations.

Reactivity:

A key aspect of the reactivity of 2,5-disubstituted tetrazoles is their thermal stability. Some 2H-tetrazoles, particularly those bearing electron-withdrawing substituents, can undergo thermal decomposition with the elimination of molecular nitrogen. nih.gov For example, in the 2-adamantyl-5-aryl-2H-tetrazole series, the derivative with a nitro group on the aryl moiety was found to release molecular nitrogen at 156.2 °C. nih.gov This indicates that electron-withdrawing groups on the C5-phenyl ring can lower the thermal stability of the tetrazole ring, making it more prone to decomposition. This reactivity can be harnessed in certain applications where controlled release of nitrogen gas is desired. In contrast, analogues with electron-donating groups are expected to be more thermally stable.

The reactivity is also influenced by the nature of the N2 substituent. The bulky tert-butyl or adamantyl group can provide steric shielding to the tetrazole ring, potentially influencing its interaction with other reagents.

Electronic Properties:

The electronic properties of the analogues can be compared using various spectroscopic and electrochemical techniques.

NMR Spectroscopy: As discussed previously, the ¹³C NMR chemical shift of the tetrazole ring carbon (C5) is a sensitive probe of the electronic environment. A key distinction in the ¹³C NMR spectra is the chemical shift difference of about 10 ppm between the tetrazole carbon of 2,5-disubstituted and 1,5-disubstituted isomers. For example, the C5 carbon of 2-methyl-5-phenyltetrazole appears at approximately 164.3 ppm, whereas for 1-methyl-5-phenyltetrazole, it is around 154.2 ppm. mdpi.com This significant difference is a reliable indicator of the substitution pattern.

UV-Vis Spectroscopy: The electronic absorption spectra of these compounds can reveal how different substituents affect the electronic transitions within the molecule. The introduction of tert-butyl groups on a conjugated system has been shown to cause noticeable bathochromic (red) shifts in the absorption bands. nih.gov This is attributed to the hyperconjugation effect of the tert-butyl groups, which raises the energy of the highest occupied molecular orbital (HOMO).

Electrochemical Properties: Cyclic voltammetry can be used to determine the oxidation and reduction potentials of the analogues, providing quantitative data on the energies of the HOMO and LUMO. The insertion of tert-butyl groups into a tetrathiafulvalene-tetraazapyrene triad (B1167595) was found to raise the LUMO level by 0.21 eV, making the molecule harder to reduce. nih.gov This demonstrates the significant electronic impact of the tert-butyl group.

By correlating these experimental observations across a series of systematically modified analogues, a robust model of the structure-reactivity and structure-property relationships for this compound and its derivatives can be established. This knowledge is invaluable for the rational design of new compounds with tailored properties for specific applications.

Future Research Directions and Unexplored Avenues for 2 Tert Butyl 5 Phenyl 2h Tetrazole

Emerging Synthetic Methodologies and Sustainable Chemistry Approaches

The traditional synthesis of 2,5-disubstituted tetrazoles often involves the alkylation of 5-substituted-1H-tetrazoles, which can present challenges in terms of regioselectivity and the use of hazardous reagents. Future research into the synthesis of 2-tert-butyl-5-phenyl-2H-tetrazole should pivot towards more sustainable and efficient methodologies.

One promising avenue is the adoption of green catalysts . Recent advancements have demonstrated the efficacy of various nanocatalysts, such as those based on copper, zinc, and magnesium ferrite, in promoting tetrazole synthesis. researchgate.netkashanu.ac.ir For instance, Cu₂O has been shown to be an effective catalyst for the aerobic oxidative cross-coupling of N-H free tetrazoles with boronic acids, offering a green and atom-efficient pathway to 2,5-disubstituted tetrazoles. rsc.orgnih.gov Similarly, zeolites like ZSM-11 have been employed as reusable catalysts for the synthesis of other nitrogen-containing heterocycles, suggesting their potential applicability to tetrazole synthesis under solvent-free conditions. nih.gov

Another key area for exploration is the use of multicomponent reactions (MCRs) . MCRs are highly convergent and atom-economical processes that allow for the synthesis of complex molecules in a single step from three or more starting materials. nih.govbeilstein-journals.orgnih.gov The Ugi and Passerini reactions, for example, have been adapted for the synthesis of various tetrazole derivatives. nih.govbeilstein-journals.org Developing an MCR strategy for the direct synthesis of this compound would represent a significant step forward in terms of efficiency and sustainability.

Photocatalysis also presents an intriguing, yet largely unexplored, avenue. The use of light to drive chemical reactions offers a potentially milder and more selective alternative to traditional thermal methods. Investigating photocatalytic routes to this compound could lead to the development of novel, energy-efficient synthetic protocols.

| Emerging Synthetic Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |

| Green Catalysis (Nanoparticles, Zeolites) | Increased efficiency, reusability of catalysts, milder reaction conditions, reduced waste. researchgate.netrsc.orgnih.govnih.gov | Development of specific catalysts for the regioselective N2-tert-butylation of 5-phenyltetrazole. |

| Multicomponent Reactions (MCRs) | High atom economy, convergent synthesis, rapid access to diverse derivatives. nih.govbeilstein-journals.orgnih.gov | Design of a novel MCR that directly yields the this compound scaffold. |

| Photocatalysis | Use of a renewable energy source, potential for novel reaction pathways, high selectivity. | Exploration of suitable photocatalysts and reaction conditions for the formation of the target molecule. |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring and Mechanistic Elucidation

A deeper understanding of the reaction mechanisms governing the formation of this compound is crucial for optimizing its synthesis. The application of Process Analytical Technology (PAT) , which involves the use of in-situ analytical techniques to monitor and control chemical processes in real-time, is a largely unexplored area for this specific compound. researchgate.netrsc.orgresearchgate.netyoutube.comacs.org

Future research should focus on employing advanced spectroscopic probes, such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy , to monitor the N2-alkylation of 5-phenyltetrazole. youtube.comyoutube.com These techniques can provide valuable kinetic and mechanistic data by tracking the consumption of reactants and the formation of products and intermediates in real-time. youtube.comyoutube.com This would allow for the precise determination of reaction endpoints, the identification of potential side-products, and a more nuanced understanding of the factors influencing regioselectivity.

Computational studies, such as Density Functional Theory (DFT) calculations , can complement experimental spectroscopic data. pnrjournal.com By modeling the transition states and intermediates involved in the alkylation reaction, DFT can provide insights into the energetic landscape of the reaction and help to rationalize the observed regioselectivity.

| Spectroscopic Probe/Technique | Information Gained | Impact on this compound Research |

| In-situ FTIR/Raman Spectroscopy | Real-time reaction kinetics, identification of intermediates, determination of reaction endpoints. youtube.comyoutube.com | Optimization of reaction conditions, improved yield and purity, enhanced process safety. researchgate.netacs.org |

| Process Analytical Technology (PAT) | Continuous process monitoring and control, improved process understanding. rsc.orgresearchgate.netyoutube.com | Development of robust and scalable manufacturing processes. |

| Density Functional Theory (DFT) | Mechanistic insights, prediction of reactivity and selectivity, understanding of molecular properties. pnrjournal.com | Rational design of more efficient synthetic routes. |

Integration with Flow Chemistry and Automated Synthesis Techniques

The transition from batch to continuous manufacturing processes offers numerous advantages, including improved safety, better heat and mass transfer, and enhanced scalability. The integration of flow chemistry into the synthesis of this compound is a significant and unexplored research direction. researchgate.netrsc.org Continuous flow reactors can enable the safe use of hazardous reagents, such as azides, and allow for precise control over reaction parameters, potentially leading to higher yields and purities. researchgate.net

Furthermore, the coupling of flow chemistry with automated synthesis platforms can facilitate high-throughput screening of reaction conditions and the rapid synthesis of libraries of related compounds. rsc.orgrug.nl This would be invaluable for exploring the structure-activity relationships of 2,5-disubstituted tetrazoles in various applications. The development of an automated flow synthesis protocol for this compound would represent a state-of-the-art approach to its production.

| Technique | Potential Benefits for this compound | Future Research Goals |

| Flow Chemistry | Enhanced safety, improved process control, scalability, potential for higher yields and purity. researchgate.netrsc.org | Development of a continuous flow process for the N2-alkylation of 5-phenyltetrazole. |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid library synthesis, accelerated discovery of new derivatives. rsc.orgrug.nl | Integration of automated platforms with flow reactors for the on-demand synthesis of this compound and its analogs. |

Development of Novel Non-Biological Applications in Emerging Technologies

While tetrazoles have been extensively studied in medicinal chemistry, their non-biological applications are a growing area of interest. For this compound, several unexplored avenues in emerging technologies warrant investigation.

One such area is in materials science , particularly in the development of organic light-emitting diodes (OLEDs) . The structural motifs present in this compound, including the phenyl and tetrazole rings, are found in various organic electronic materials. rsc.orgresearchgate.netepa.gov The tert-butyl group can enhance solubility and promote the formation of amorphous films, which is beneficial for device performance. researchgate.net Future research could explore the photophysical properties of this compound and its potential as a component in host or charge-transporting layers in OLEDs.

The tetrazole ring is also known to be an effective ligand for metal ions , leading to the formation of metal-organic frameworks (MOFs) . rsc.orgrsc.orgresearchgate.net The specific coordination properties of this compound with various metal centers are yet to be systematically studied. Investigating its use as a building block for MOFs could lead to new materials with applications in gas storage, catalysis, and sensing.

Finally, the potential of this compound as a stabilizer or additive in polymers is another area ripe for exploration. The tert-butylphenol moiety is a well-known antioxidant and stabilizer for polymers. The combination of this group with the thermally stable tetrazole ring could impart unique stabilizing properties to various polymeric materials.

| Application Area | Potential Role of this compound | Key Properties to Investigate |

| Organic Light-Emitting Diodes (OLEDs) | Component in host or charge-transporting layers. rsc.orgresearchgate.netepa.gov | Photoluminescence, charge mobility, thermal stability. |

| Metal-Organic Frameworks (MOFs) | Organic linker for the construction of porous materials. rsc.orgrsc.orgresearchgate.net | Coordination chemistry with various metal ions, porosity, and stability of the resulting MOFs. |

| Polymer Additives | Stabilizer against thermal or photo-degradation. | Antioxidant activity, compatibility with different polymer matrices. |

Q & A

Q. What are the standard synthetic methodologies for preparing 2-tert-butyl-5-phenyl-2H-tetrazole, and how can reaction efficiency be optimized?

- Methodological Answer : 2,5-Disubstituted 2H-tetrazoles are typically synthesized via 1,3-dipolar cycloaddition or oxidative coupling. For 2-tert-butyl-5-phenyl derivatives, a green approach using 1 atm O₂ as an oxidizer under mild conditions can yield high-purity products . Optimization strategies include:

- Catalyst Selection : Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 improve regioselectivity and reduce side reactions .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to non-polar media.

- Temperature Control : Reactions at 70–80°C minimize decomposition of thermally sensitive intermediates .

- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane eluents ensures real-time tracking of reaction progress .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H NMR : To confirm substitution patterns (e.g., tert-butyl protons at δ ~1.4 ppm and phenyl protons at δ ~7.3–7.5 ppm) .

- IR Spectroscopy : Detection of N–H stretching (~3400 cm⁻¹) and C=N/C–N vibrations (~1600 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography : For resolving steric effects of bulky substituents .

Q. How does the steric bulk of tert-butyl and phenyl groups influence the compound’s stability under varying pH conditions?

- Methodological Answer :

- pH Stability Assays : Conduct accelerated stability studies in buffered solutions (pH 1–14) at 25–60°C. Monitor degradation via HPLC or UV-Vis spectroscopy. Evidence suggests tert-butyl groups enhance steric shielding, reducing hydrolysis at acidic/basic extremes .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition temperatures >200°C for tert-butyl derivatives) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cycloaddition reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies for 1,3-dipolar cycloadditions. Compare tert-butyl vs. smaller substituents (e.g., methyl) to quantify steric effects on reaction barriers .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., PEG-400 vs. toluene) on reaction pathways .

- Docking Studies : For bioactive derivatives, predict binding affinities to target proteins (e.g., antimicrobial enzymes) using AutoDock Vina .

Q. What strategies resolve contradictions in reported biological activities of 2H-tetrazole derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., electron-withdrawing vs. donating groups) and test against standardized assays (e.g., MIC for antimicrobial activity) .

- Cytotoxicity Profiling : Use MTT assays on mammalian cell lines to differentiate target-specific activity from general toxicity .

- Meta-Analysis : Cross-reference datasets from PubChem or ChEMBL to identify trends in bioactivity across similar compounds .

Q. How do nano-catalysts improve the synthesis of 2H-tetrazole derivatives compared to traditional methods?

- Methodological Answer :

- Catalytic Efficiency : Nano-TiCl₄·SiO₂ increases surface area, reducing reaction times (e.g., 2 hours vs. 12 hours for conventional catalysts) .

- Reusability : Centrifugation and washing (with ethanol/water) allow 5–7 reuse cycles without significant activity loss .

- Comparative Studies : Benchmark turnover numbers (TON) and turnover frequencies (TOF) against homogeneous catalysts (e.g., TBAF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.